

Comprehensive Pharmacological Characterization of Pralnacasan (VX-740)

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Compound Focus: Pralnacasan

CAS No.: 192755-52-5

Cat. No.: S540107

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Chemical and Physical Properties

Pralnacasan is a synthetically derived small molecule with specific structural features that define its activity and pharmacokinetic profile.

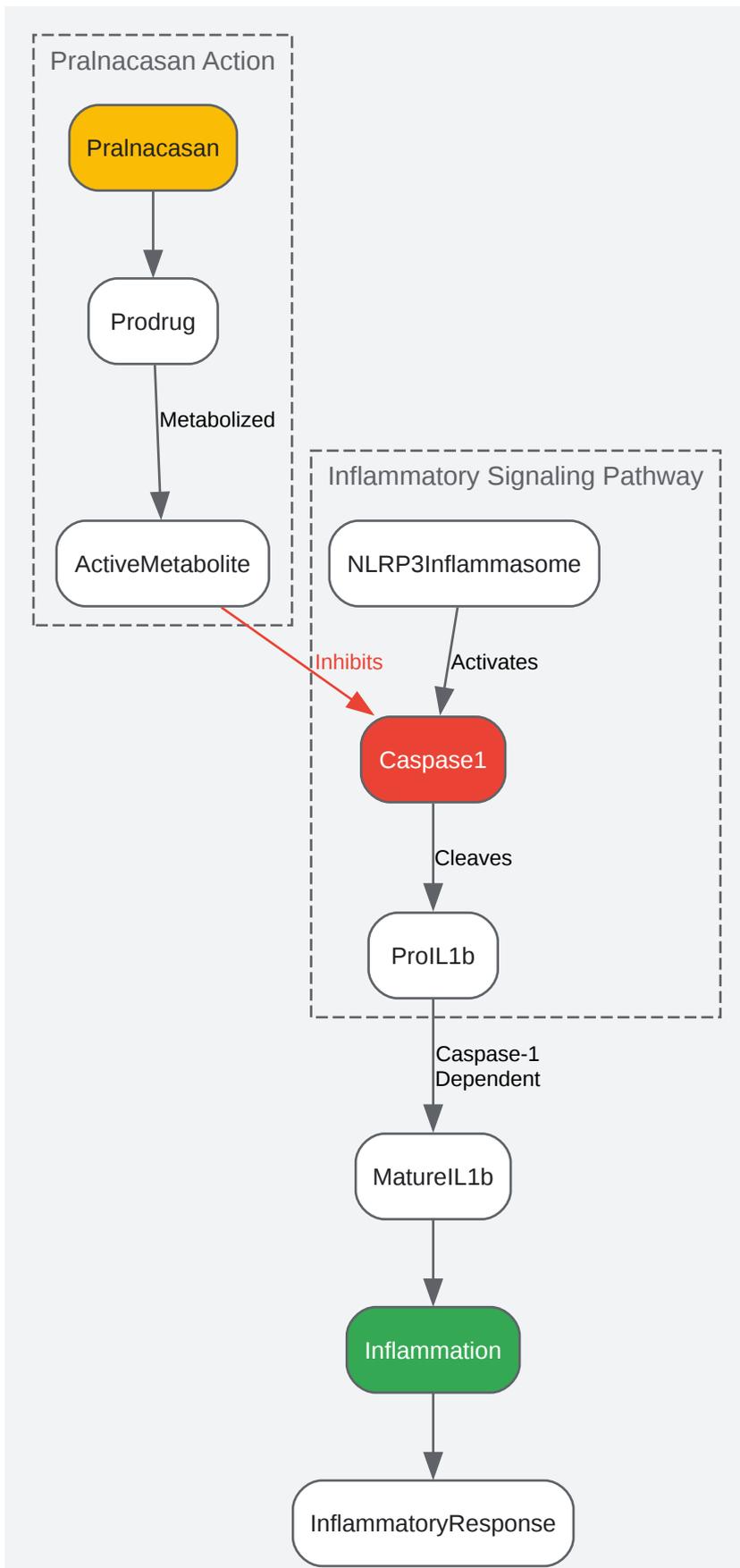
- **Chemical Name:** (1S,9S)-N-((2R,3S)-2-Ethoxy-5-oxotetrahydrofuran-3-yl)-9-((isoquinolin-1-ylcarbonyl)amino)-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxamide [1]
- **Molecular Formula:** C₂₆H₂₉N₅O₇ [2] [3]
- **Molecular Weight:** 523.54 g/mol [2] [3]
- **CAS Registry Number:** 192755-52-5 [2] [4]
- **Solubility:** Soluble in DMSO (220 mg/mL) [5].

Mechanism of Action and Pharmacodynamics

Pralnacasan is an orally bioavailable prodrug whose active metabolite is VRT-018858 (also known as RU36384) [6] [4]. Its primary mechanism is the potent and selective inhibition of **Interleukin-1 β Converting Enzyme (ICE)**, more commonly known as **caspase-1** [6] [5].

- **Target Enzyme:** Caspase-1 (ICE) [6] [3]
- **Inhibition Constant (K_i):** 1.4 nM [5]
- **In vitro IC₅₀:** 1.3 nM (against caspase-1) [6]
- **Selectivity:** Demonstrates significant selectivity for caspase-1 over other apoptotic caspases [6].

The diagram below illustrates the mechanism of action of **Pralnacasan** and its role in the inflammatory pathway:



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- **Table 1: Selectivity Profile of Pralnacasan (Active Metabolite VRT-018858)**

Caspase Enzyme	IC ₅₀ Value	Selectivity Ratio (vs. Caspase-1)
Caspase-1 (ICE)	1.3 nM	1.0
Caspase-8	0.12 μM	~92-fold
Caspase-3	2.3 μM	~1769-fold

Source: [6]

By covalently modifying the catalytic cysteine residue at the active site of caspase-1, **Pralnacasan** prevents the cleavage and maturation of the key pro-inflammatory cytokines **IL-1β** and **IL-18** [6]. This inhibition was confirmed in cellular models, where the active metabolite inhibited IL-1β release from LPS-challenged human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.85 μM [6]. This action potentially suppresses the downstream inflammatory cascade, including the production of IFN-γ [5].

Pharmacokinetic Profile

Pralnacasan was designed as an orally active prodrug to overcome the pharmacokinetic limitations of its active metabolite.

- **Table 2: Pharmacokinetic Properties of Pralnacasan**

Parameter	Value / Description	Notes
Administration	Oral	Ethyl acetal prodrug [6]
Bioavailability (%F)	~50% (Human); 40-60% (Rodent)	Marked improvement over the non-prodrug form (4%) [6]
Metabolism	Converted to active metabolite VRT-018858 by plasma esterases [6]	The active metabolite contains an aldehyde acid group [6]

Parameter	Value / Description	Notes
Dosing in Clinical Trials	100 mg or 400 mg, three times a day	Dosed in a 12-week Phase II RA trial [6]

Sources: [6] [2]

Preclinical Efficacy and Experimental Protocols

Pralnacasan demonstrated efficacy in various animal models of inflammatory disease. The following provides a detailed protocol based on its evaluation in murine osteoarthritis models.

Protocol: Evaluating Efficacy in a Collagenase-Induced Murine Osteoarthritis Model

This protocol is adapted from the study by Rudolphi et al. (2003), which found that **pralnacasan** significantly reduced joint damage scores by 13-22% [7] [8].

- **Objective:** To assess the disease-modifying potential of a test compound by evaluating its ability to reduce histopathological joint damage in a murine model of knee osteoarthritis.
- **1. Model Induction:**
 - **Animals:** Female Balb/c mice.
 - **Anesthesia:** Apply appropriate inhalant or injectable anesthetic.
 - **Induction:** Intra-articular injection of collagenase (e.g., 1 U in 10 μ L saline) into the right knee joint to destabilize the joint and initiate OA-like damage.
- **2. Compound Administration:**
 - **Formulation:** Prepare the test compound (e.g., **Pralnacasan**) in a suitable vehicle for oral gavage.
 - **Dosing:** Administer via oral gavage at desired doses (e.g., 12.5, 25, and 50 mg/kg).
 - **Frequency:** Twice daily.
 - **Duration:** 6 weeks.
 - **Control Groups:** Include a vehicle-dosed control group and a sham-operated group, if applicable.
- **3. Sample Collection and Endpoint Analysis:**

- **Histopathological Scoring:** Upon termination, isolate knee joints, fix, decalcify, paraffin-embed, and section. Stain sections with Safranin-O/Fast Green or Hematoxylin and Eosin (H&E).
- **Scoring System:** Use a semi-quantitative histopathological scoring system (e.g., on a scale of 0-32) to evaluate the medial tibial plateau and femoral condyle for:
 - Cartilage erosion and surface integrity.
 - Proteoglycan loss.
 - Chondrocyte hypercellularity and cloning.
 - Osteophyte formation.
- **Biomarker Analysis (Optional):** Collect urine at baseline and terminal time points. Measure urinary levels of collagen cross-links hydroxyllysylpyridinoline (HP) and lysylpyridinoline (LP) using high-pressure liquid chromatography (HPLC) as biomarkers of collagen degradation and joint damage [7] [8].

Clinical Development and Status

Pralnacasan advanced to mid-stage clinical trials but was ultimately discontinued.

- **Phase I:** Successfully completed, demonstrating the drug was well-tolerated with an oral bioavailability of approximately 50% [6].
- **Phase II:** A 12-week, placebo-controlled trial in 285 patients with rheumatoid arthritis (RA) showed that **pralnacasan** (100 mg or 400 mg, TID) was safe and resulted in dose-dependent improvements, as measured by ACR20 response rates [6].
- **Suspension & Termination (2005):** In November 2003, Vertex and Aventis voluntarily suspended clinical trials. This decision followed a **9-month animal toxicity study** that revealed **significant liver abnormalities** in animals exposed to high doses of **pralnacasan** [6] [2] [1]. While no similar toxicity was observed in human trials, development was officially terminated in February 2005 due to these toxicological concerns [6].

Conclusions and Perspectives

Pralnacasan served as a pioneering molecule, validating caspase-1 as a therapeutic target for inflammatory diseases. Its well-characterized pharmacology and demonstrated efficacy in preclinical models provided a strong proof-of-concept. However, its clinical journey underscores the critical challenge of translating preclinical safety findings and the potential for species-specific toxicities. Research on **pralnacasan**

continues to be relevant for understanding ICE inhibition, but its development as a therapeutic agent remains halted.

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